2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile
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Overview
Description
2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at the 5-position and a methyl group at the 1-position of the pyrazole ring, along with an acetonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-4-yl)acetonitrile: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(5-chloro-1H-pyrazol-4-yl)acetonitrile: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of both the chloro and methyl groups in 2-(5-chloro-1-methyl-1H-pyrazol-4-yl)acetonitrile makes it unique in terms of its chemical reactivity and potential biological activities. These substituents can significantly influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-chloro-1-methylpyrazol-4-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c1-10-6(7)5(2-3-8)4-9-10/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXOTBDWPEMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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